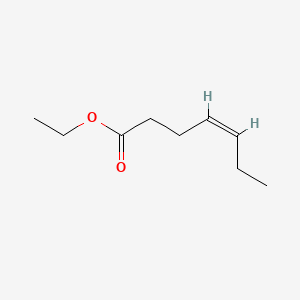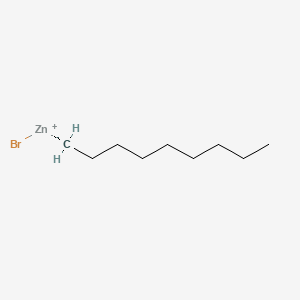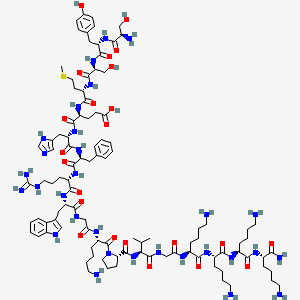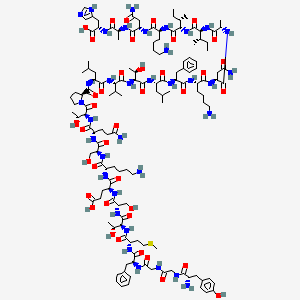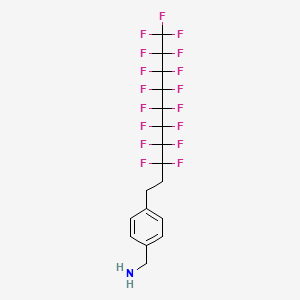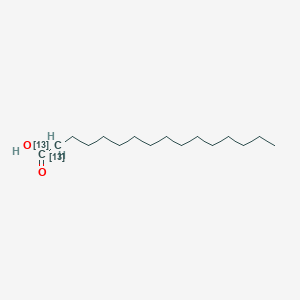
(1,2-13C2)hexadecanoic acid
Descripción general
Descripción
(1,2-13C2)hexadecanoic acid, also known as palmitic acid-1,2-13C2, is a stable isotope-labeled compound. It is a variant of hexadecanoic acid (palmitic acid) where two carbon atoms at positions 1 and 2 are replaced with carbon-13 isotopes. This compound is widely used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .
Aplicaciones Científicas De Investigación
(1,2-13C2)hexadecanoic acid is utilized in various scientific research applications:
Chemistry: Used as a tracer in metabolic studies to investigate fatty acid metabolism and biosynthesis pathways.
Biology: Employed in studies of lipid metabolism and the role of fatty acids in cellular processes.
Medicine: Utilized in research on the effects of fatty acids on health, including studies on obesity, diabetes, and cardiovascular diseases.
Industry: Applied in the development of isotopically labeled standards for analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy
Mecanismo De Acción
Target of Action
Palmitic acid-1,2-13C2, also known as Hexadecanoic acid-1,2-13C2, is a long-chain saturated fatty acid . It primarily targets cell membranes, where it plays a crucial role in maintaining their structure and function . It also targets various intracellular and extracellular proteins, modulating their signaling pathways .
Mode of Action
Palmitic acid-1,2-13C2 interacts with its targets to induce several cellular changes. It induces apoptosis in tumor cells, inhibits tumor cell proliferation, suppresses metastasis and invasion, enhances sensitivity to chemotherapy, and improves immune function . The main anticancer mechanism involves the induction of cell apoptosis through the mitochondrial pathway, facilitated by the promotion of intracellular reactive oxygen species (ROS) generation . It also interferes with the cancer cell cycle, leading to cell cycle arrest predominantly in the G1 phase .
Biochemical Pathways
Palmitic acid-1,2-13C2 affects several biochemical pathways. It modulates tumor cell signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt), endoplasmic reticulum (ER), B Cell Lymphoma-2 (Bcl-2), P53, and other signaling pathways . It also plays a vital role in post-translational modifications, specifically protein palmitoylation, which influences protein localization, stability, and interactions .
Result of Action
The action of Palmitic acid-1,2-13C2 results in various molecular and cellular effects. It induces programmed cell autophagy death, inhibits cell migration, invasion, and angiogenesis, and synergistically enhances the efficacy of chemotherapy drugs while reducing adverse reactions . It also upregulates the Bax/Bcl-2 ratio and the expression of Cysteine aspartate-directed proteases-3 (caspase-3), inducing apoptosis of cells .
Action Environment
The action, efficacy, and stability of Palmitic acid-1,2-13C2 can be influenced by various environmental factors. For instance, the presence of other fatty acids, carbohydrates, and amino acids can affect its metabolic processes . Additionally, the cellular environment, including the presence of reactive oxygen species and the state of various signaling pathways, can impact its effectiveness .
Análisis Bioquímico
Biochemical Properties
Palmitic acid-1,2-13C2 participates in various biochemical reactions. Palmitoylation is a reversible post-translational modification where palmitic acid is covalently attached to specific cysteine residues of proteins, influencing their localization, stability, and function .
Cellular Effects
Palmitic acid-1,2-13C2 can influence various cellular processes. It has been shown to modulate cholesterol absorption in cells . In addition, it can affect cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported that palmitic acid can induce cell apoptosis through the mitochondrial pathway and interfere with the cancer cell cycle .
Molecular Mechanism
The molecular mechanism of Palmitic acid-1,2-13C2 involves its interaction with various biomolecules. It can bind to proteins, altering their function and localization . For example, it can induce apoptosis in cancer cells through the mitochondrial pathway, facilitated by the promotion of intracellular reactive oxygen species (ROS) generation .
Metabolic Pathways
Palmitic acid-1,2-13C2 is involved in various metabolic pathways. It is a key player in fatty acid metabolism, where it can be synthesized endogenously via de novo lipogenesis . The enzymes acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS) play crucial roles in this process .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(1,2-13C2)hexadecanoic acid can be synthesized through the isotopic labeling of hexadecanoic acid. The process typically involves the incorporation of carbon-13 isotopes into the carbon backbone of hexadecanoic acid. One common method is the catalytic hydrogenation of a precursor molecule containing carbon-13 labeled carbon atoms. The reaction conditions often include the use of a suitable catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of hexadecanoic acid-1,2-13C2 involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the final product meets the required isotopic enrichment and chemical purity standards. The production is carried out in specialized facilities equipped to handle isotopic labeling and ensure the safety and quality of the product .
Análisis De Reacciones Químicas
Types of Reactions
(1,2-13C2)hexadecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to produce hexadecanedioic acid.
Reduction: Reduction of hexadecanoic acid-1,2-13C2 can yield hexadecanol.
Substitution: The carboxyl group can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Oxidation: Hexadecanedioic acid
Reduction: Hexadecanol
Substitution: Hexadecanoic acid esters and amides
Comparación Con Compuestos Similares
(1,2-13C2)hexadecanoic acid is compared with other isotopically labeled fatty acids, such as:
Hexadecanoic acid-1-13C: Labeled with a single carbon-13 isotope at position 1.
Hexadecanoic acid-2-13C: Labeled with a single carbon-13 isotope at position 2.
Octadecanoic acid-1,2-13C2: An 18-carbon fatty acid labeled with carbon-13 isotopes at positions 1 and 2.
The uniqueness of hexadecanoic acid-1,2-13C2 lies in its dual labeling at positions 1 and 2, providing more detailed information on metabolic pathways compared to single-labeled compounds .
Propiedades
IUPAC Name |
(1,2-13C2)hexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i15+1,16+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCSVZSSVZVIGE-IIJSWMDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC[13CH2][13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583860 | |
| Record name | (1,2-~13~C_2_)Hexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86683-25-2 | |
| Record name | (1,2-~13~C_2_)Hexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Palmitic acid-1,2-13C2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




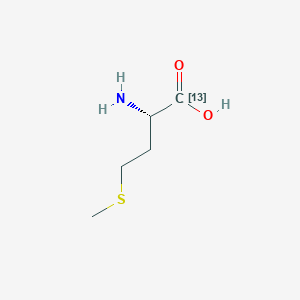
![[4,4'-Bipyridine]-2,2'-dicarbonitrile](/img/structure/B1602263.png)
![Benzyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B1602266.png)


